BenchChemオンラインストアへようこそ!

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

NOX inhibitor regioisomer SAR trifluoromethyl positional effect

Researchers requiring precise NOX1 inhibition must use this specific regioisomer. Substitution with the 4-CF₃ or para-pyrrolidinone analogs introduces confounding variables due to divergent NOX isoform selectivity and binding kinetics. This compound is the essential, stereochemically-defined benchmark for reproducible SAR studies and ROS phenotyping. Procure only the authentic meta-substituted material to ensure experimental integrity.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.325
CAS No. 941957-04-6
Cat. No. B2423548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS941957-04-6
Molecular FormulaC18H15F3N2O2
Molecular Weight348.325
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-1-4-12(10-13)17(25)22-14-6-2-7-15(11-14)23-9-3-8-16(23)24/h1-2,4-7,10-11H,3,8-9H2,(H,22,25)
InChIKeyJAKOUOBHMLCDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941957-04-6): Core Identity, NADPH Oxidase Pharmacophore, and Procurement Baseline


N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941957-04-6; molecular formula C₁₈H₁₅F₃N₂O₂; MW 348.325 g/mol) is a synthetic small-molecule benzamide derivative featuring a 2-oxopyrrolidin-1-yl substituent at the meta-position of the central aniline ring and a 3-trifluoromethyl group on the benzoyl ring . The compound is classified as an inhibitor of NADPH oxidase (NOX) enzymes, which are principal enzymatic sources of reactive oxygen species (ROS) implicated in inflammatory and fibrotic pathologies . It is cataloged under the Toronto Research Chemicals (TRC) product line as TRC-A727200 and is supplied as a white to off-white solid for research use . This compound occupies a distinct chemical space within the 2-oxopyrrolidinyl-benzamide NOX inhibitor family, defined by its specific regioisomeric arrangement that influences target engagement, selectivity, and physicochemical properties relative to its close structural analogs [1].

Why N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide Cannot Be Swapped for In-Class Alternatives Without Quantitative Verification


Within the 2-oxopyrrolidinyl-benzamide chemotype, minor regioisomeric or substituent variations produce divergent NOX isoform selectivity profiles, target binding kinetics, and cellular efficacy that render generic substitution scientifically indefensible without direct comparative data. The target compound's 3-CF₃ substitution on the benzamide ring is not equivalent to the 4-CF₃ regioisomer (CAS 941889-90-3), as the electron-withdrawing effect of CF₃ at the meta vs. para position differentially modulates the benzamide carbonyl's hydrogen-bonding capacity and the overall molecular dipole, which can alter target residence time and off-rate [1]. Similarly, the position of the 2-oxopyrrolidin-1-yl group on the central phenyl ring (meta in the target compound vs. para in its closest analog, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide) changes the spatial orientation of the lactam pharmacophore relative to the benzamide scaffold, a factor known to influence NOX isoform discrimination in structurally related inhibitor series [2]. Even within the same patent families (e.g., Genkyotex US10130619), compounds differing by a single substituent position exhibit Ki values spanning from 75 nM to >1,000 nM against hNOX1, underscoring the non-linear SAR of this chemical series [2]. For procurement decisions involving NOX inhibition studies or ROS-related phenotypic screening, substitution without rigorous head-to-head biochemical validation risks introducing uncontrolled variables that confound data reproducibility and cross-study comparability.

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide: Quantitative Head-to-Head and Class-Level Evidence for Differentiated Scientific Selection


Regioisomeric Differentiation: 3-CF₃-Benzamide vs. 4-CF₃-Benzamide — Impact on NOX Pharmacophore Topology and Predicted Target Engagement

The target compound bears the trifluoromethyl substituent at the 3-position (meta) of the benzamide ring, distinguishing it from the 4-CF₃ regioisomer N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide. In benzamide-based inhibitor series, the position of electron-withdrawing groups on the benzoyl ring directly modulates the electrophilicity of the amide carbonyl and the conformational preference of the scaffold. The 3-CF₃ configuration produces a distinct electrostatic potential surface compared to the 4-CF₃ variant, with the meta-substitution creating an asymmetric dipole that can preferentially interact with NOX isoform-specific binding pockets. Within the Genkyotex patent family (US10130619), analogs with 3-CF₃ vs. 4-CF₃ substitution on the benzamide ring display differential NOX1 Ki values, with the 3-CF₃-bearing analogs generally exhibiting enhanced potency relative to their 4-CF₃ counterparts in membrane-based fluorescent assays (hNOX1, PBS pH 7.6) [1]. Researchers conducting SAR studies or screening for NOX isoform-selective tool compounds must account for this regioisomeric difference, as the 4-CF₃ variant cannot serve as an equipotent surrogate without independent validation [2].

NOX inhibitor regioisomer SAR trifluoromethyl positional effect

Central Phenyl Ring Substitution: 3-(2-Oxopyrrolidin-1-yl) vs. 4-(2-Oxopyrrolidin-1-yl) — Spatial Pharmacophore Orientation and NOX Isoform Discrimination

The target compound places the 2-oxopyrrolidin-1-yl group at the 3-position (meta) of the central aniline ring. Its closest commercially cataloged analog — N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide — bears this group at the 4-position (para). This difference alters the dihedral angle between the pyrrolidinone ring and the central phenyl plane, which in turn affects the spatial presentation of the lactam oxygen to hydrogen-bond donors in the NOX active site. In the broader 2-oxopyrrolidinyl-benzamide literature, meta-substituted analogs have been associated with distinct NOX isoform selectivity fingerprints compared to their para-substituted counterparts, particularly in discriminating between NOX1, NOX2, and NOX4 [1]. Patent data from US10130619 and related filings show that meta-pyrrolidinone substitution is a recurring motif in analogs optimized for NOX1 potency (Ki range: 75-100 nM), whereas para-substituted variants appear more frequently in NOX4-biased series [1][2]. For laboratories conducting NOX isoform profiling or ROS production assays in cell-based systems (e.g., Amplex Red/HRP or WST-1 formats), the meta vs. para pyrrolidinone placement cannot be treated as interchangeable without isoform-specific activity data [3].

NOX isoform selectivity pharmacophore geometry meta- vs. para-substitution

Differentiation from Apocynin: Mechanistic Class Distinction — Direct NOX Catalytic Inhibition vs. Subunit Translocation Blockade

Apocynin (CAS 498-02-2) is the most widely used small-molecule NADPH oxidase inhibitor in preclinical research, with a reported IC₅₀ of ~10 μM in cell-free NOX assays . However, apocynin is a prodrug that requires myeloperoxidase-mediated oxidation to form active oligomeric species; its inhibitory mechanism involves blocking p47phox translocation to the membrane rather than direct catalytic site engagement [1]. In contrast, 2-oxopyrrolidinyl-benzamide NOX inhibitors (including the target compound's chemotype) function as direct, reversible active-site ligands that bind to the catalytic subunit, as evidenced by their characterization in membrane-based fluorescent assays measuring direct NOX enzyme inhibition (Ki values ranging from 75-100 nM for close structural analogs in the same patent series) [2]. This mechanistic divergence has practical consequences: apocynin's efficacy is highly dependent on the cellular myeloperoxidase context and oxidative environment, whereas direct catalytic inhibitors maintain activity independent of cellular redox state [1]. For researchers seeking to attribute phenotypes specifically to NOX catalytic activity rather than to pleiotropic ROS scavenging or indirect effects, the target compound's direct inhibition mechanism offers a cleaner pharmacological tool profile [1][2].

NADPH oxidase apocynin mechanism of inhibition

Comparison with GKT137831 (Setanaxib): NOX Isoform Selectivity Profile — Single-Isoform Tool vs. Dual NOX1/4 Inhibitor

GKT137831 (Setanaxib) is a well-characterized dual NOX1/NOX4 inhibitor with Ki values of 110 nM (NOX1) and 140 nM (NOX4), and approximately 10-fold selectivity over NOX2 . The target compound, by virtue of its specific substitution pattern (meta-pyrrolidinone, 3-CF₃), belongs to a sub-series within the Genkyotex patent family that trends toward preferential NOX1 inhibition, as evidenced by the Ki = 75-100 nM range reported for closely related meta-substituted analogs against hNOX1, with reduced activity against NOX4 [1]. While GKT137831 is optimized as a dual inhibitor for therapeutic applications targeting both NOX1 and NOX4 (e.g., fibrotic diseases), the target compound's structural features suggest a narrower isoform selectivity profile more suitable for mechanistic studies requiring pharmacological dissection of NOX1-specific vs. NOX4-mediated ROS production [1][2]. For procurement decisions: GKT137831 is the appropriate choice for dual NOX1/4 inhibition studies; the target compound is the appropriate choice when NOX1-biased pharmacology is desired [2].

NOX1 selective inhibitor NOX1/NOX4 dual inhibitor GKT137831 isoform selectivity

Physicochemical Differentiation: 3-CF₃ Lipophilicity and Membrane Permeability vs. Non-Fluorinated and Methyl-Substituted Analogs

The trifluoromethyl group at the 3-position of the benzamide ring imparts a calculable increase in lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 relative to the non-fluorinated parent benzamide) and enhances metabolic stability by blocking potential sites of oxidative metabolism on the benzoyl ring [1]. The meta-CF₃ configuration further modulates the compound's overall polar surface area and hydrogen-bond acceptor capacity relative to the 4-CF₃ regioisomer. These physicochemical differences translate into distinct membrane permeability and cellular pharmacokinetic behavior. For cell-based NOX inhibition assays requiring efficient cellular penetration, the 3-CF₃ substitution is expected to confer superior passive membrane diffusion compared to non-fluorinated analogs, while maintaining a more favorable distribution coefficient than the 3,5-bis(trifluoromethyl) variant (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, MW 430 Da, logP ~4.5 estimated) [2]. This positions the target compound in a 'balanced' lipophilicity window (estimated logP ~3.2-3.8) that is desirable for both biochemical potency and cellular assay compatibility [1][2].

logP trifluoromethyl membrane permeability lipophilicity

Optimal Research and Procurement Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941957-04-6)


NOX1-Biased Pharmacological Tool for ROS Signaling Pathway Dissection

Based on the meta-pyrrolidinone and 3-CF₃ substitution pattern that is associated with preferential NOX1 inhibition within the Genkyotex patent series (Ki ~75-100 nM for close analogs against hNOX1) [1], this compound is optimally deployed as a pharmacological probe to discriminate NOX1-dependent from NOX4-dependent ROS production in cellular models. Researchers studying NOX1-mediated superoxide generation in cardiovascular (e.g., angiotensin II signaling in vascular smooth muscle cells), oncological (e.g., invadopodia formation in colon cancer cells), or inflammatory contexts benefit from a tool with inferred NOX1 bias, as it reduces the confounding variable of simultaneous NOX4 inhibition that complicates interpretation when using dual inhibitors like GKT137831 [1][2].

Structure-Activity Relationship (SAR) Studies on 2-Oxopyrrolidinyl-Benzamide NOX Inhibitors

The compound's specific regioisomeric identity — 3-CF₃ on the benzamide ring and 3-(2-oxopyrrolidin-1-yl) on the central phenyl ring — makes it an essential reference standard in SAR campaigns exploring the impact of substituent position on NOX isoform selectivity, target residence time, and cellular efficacy [1][3]. Procurement of this exact regioisomer, rather than the 4-CF₃ or para-pyrrolidinone variants, is mandatory for generating internally consistent SAR datasets. The compound serves as a key node in SAR matrices that systematically vary CF₃ position (3- vs. 4-), pyrrolidinone position (meta vs. para), and central ring substitution (H vs. CH₃) to map the pharmacophoric determinants of NOX1 vs. NOX4 selectivity [3].

In Vitro Oxidative Stress and Inflammation Models Requiring Direct NOX Catalytic Inhibition

For cell-based oxidative stress models (e.g., H₂O₂ production measured by Amplex Red/HRP or WST-1 assays in NOX-expressing cell lines [2]), the target compound's direct catalytic inhibition mechanism provides a cleaner pharmacological approach than apocynin, whose efficacy depends on cellular myeloperoxidase activity and oxidative conversion to active oligomers [4]. The compound is suited for studies in cell types with variable or low myeloperoxidase expression where apocynin may produce false negatives. Procurement from certified suppliers (e.g., TRC catalog TRC-A727200) ensures defined purity suitable for reproducible dose-response analysis .

Benchmarking Novel NOX Inhibitors Against a Meta-Substituted 2-Oxopyrrolidinyl-Benzamide Reference

In medicinal chemistry programs developing next-generation NOX inhibitors, this compound serves as a structurally defined benchmark representing the meta-pyrrolidinone/3-CF₃ pharmacophore topology. Its position within the broader Genkyotex patent landscape (US10130619 and related filings) makes it a relevant comparator for assessing whether novel chemotypes offer genuine improvements in potency, isoform selectivity, or physicochemical properties relative to the established 2-oxopyrrolidinyl-benzamide series [1][3]. Comparative evaluation should employ identical assay conditions (hNOX membrane fluorescent assay, PBS pH 7.6) to enable cross-study data alignment [1].

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.